molecular formula C10H14N2O2 B15255055 2-(Butan-2-yl)-4-methylpyrimidine-5-carboxylic acid

2-(Butan-2-yl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B15255055
M. Wt: 194.23 g/mol
InChI Key: HFUJKPBTARJAFT-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-4-methylpyrimidine-5-carboxylic acid is an organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yl)-4-methylpyrimidine-5-carboxylic acid typically involves the alkylation of a pyrimidine precursor. One common method is the reaction of 4-methylpyrimidine-5-carboxylic acid with butan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Butan-2-yl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Butan-2-yl)-4-methylpyrimidine: Lacks the carboxylic acid group.

    4-Methylpyrimidine-5-carboxylic acid: Lacks the butan-2-yl group.

    2-(Butan-2-yl)pyrimidine-5-carboxylic acid: Lacks the methyl group at the 4-position.

Uniqueness

2-(Butan-2-yl)-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both the butan-2-yl and methyl groups on the pyrimidine ring, along with the carboxylic acid functionality. This combination of substituents imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-butan-2-yl-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-4-6(2)9-11-5-8(10(13)14)7(3)12-9/h5-6H,4H2,1-3H3,(H,13,14)

InChI Key

HFUJKPBTARJAFT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC=C(C(=N1)C)C(=O)O

Origin of Product

United States

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